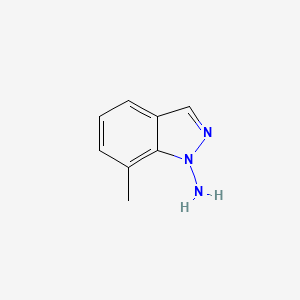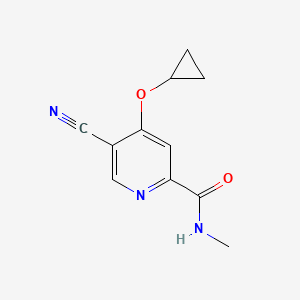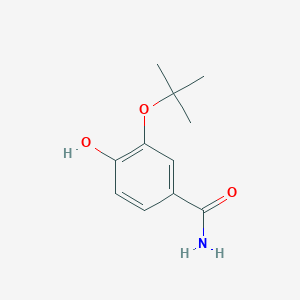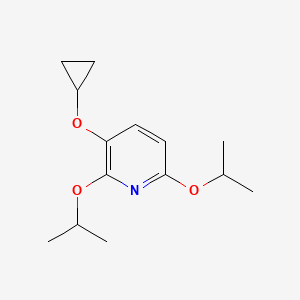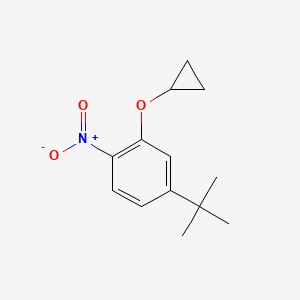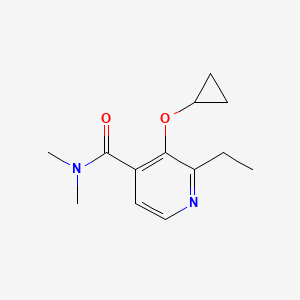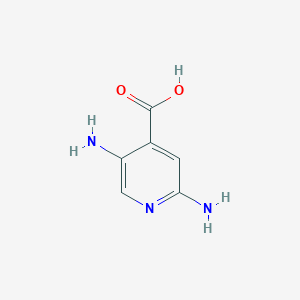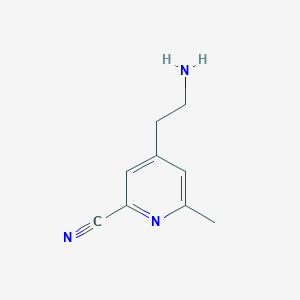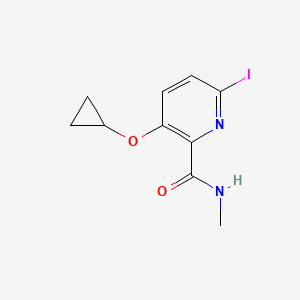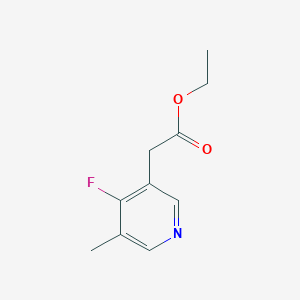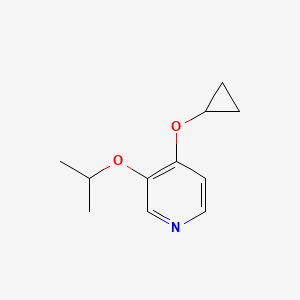
4-Cyclopropoxy-3-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine involves several steps. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxypyridine. This intermediate is then reacted with isopropyl bromide under basic conditions to yield 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine can be compared with similar compounds such as:
3-Cyclopropoxy-4-(propan-2-yloxy)pyridine: This compound has a similar structure but with different positioning of the cyclopropoxy and propan-2-yloxy groups.
4-Phenoxyphenyl (R/S)-2-(2-pyridyloxy)propyl ether: Known for its use as an insect growth regulator.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)13-11-7-12-6-5-10(11)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
YSEIQZUAVBNVQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CN=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


